1-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a 3-chlorobenzyl group at the 1-position and a 3-methylphenyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between pyridine/pyridazine carboxylic acids and substituted anilines, often mediated by reagents such as HATU (this compound analogs are synthesized via similar routes, as described in .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-4-2-7-18(10-14)22-20(25)16-8-9-19(24)23(13-16)12-15-5-3-6-17(21)11-15/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDHOQOSRAKBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₇H₁₄ClN₂O
- Molecular Weight : 328.75 g/mol
This compound features a dihydropyridine core with a carboxamide functional group, which is significant for its biological interactions.
Antitumor Activity
Research indicates that compounds within the dihydropyridine class exhibit notable antitumor properties. Specifically, studies have shown that derivatives with chlorophenyl groups can enhance cytotoxicity against various cancer cell lines. For instance, the presence of chlorine substituents has been correlated with increased efficacy in inhibiting tumor growth in vitro, particularly in breast cancer models such as MDA-MB-231 cells .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation and survival, including BRAF and EGFR .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Dihydropyridine derivatives have also been reported to possess antimicrobial properties. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes. For example, studies on related pyrazole derivatives indicate that they exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Chlorine Position: The 3-chloro substituent (target compound) may offer balanced steric and electronic effects compared to 2- or 4-chloro analogs.
- Amide Modifications: Replacing the 3-methylphenyl with a dimethylaminoethyl group () introduces a basic center, enhancing aqueous solubility at physiological pH .
Pyridine vs. Pyridazine Core Modifications
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
